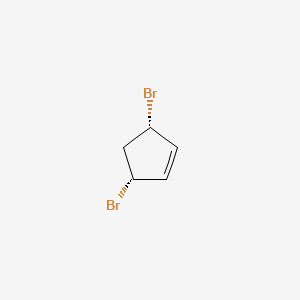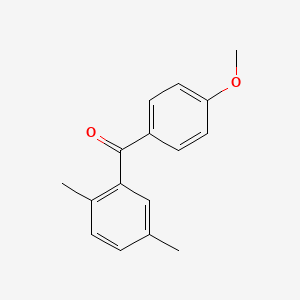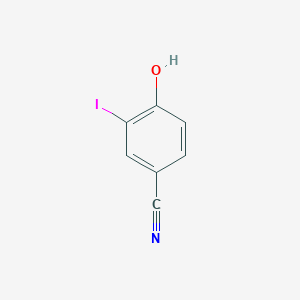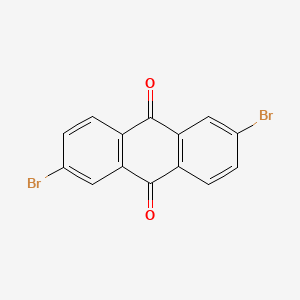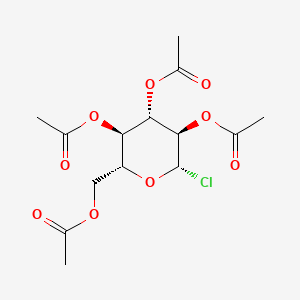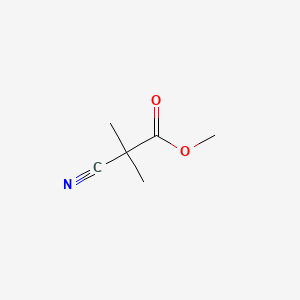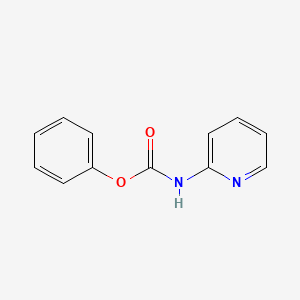
Phenyl pyridin-2-ylcarbamate
概要
説明
Phenyl pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group and a pyridin-2-yl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: Phenyl pyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with pyridin-2-ylamine under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of phenyl chloroformate and pyridin-2-ylamine. The reaction is carried out in an organic solvent like dichloromethane, with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process.
化学反応の分析
Types of Reactions: Phenyl pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amines or alcohols derived from the reduction of the carbamate group.
Substitution: Substituted carbamates with different nucleophiles.
科学的研究の応用
Phenyl pyridin-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as anticancer or anti-inflammatory agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of phenyl pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form stable interactions with various biological macromolecules, influencing their function and activity.
類似化合物との比較
Phenyl pyridin-2-ylcarbamate can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the pyridinyl group, making it less versatile in terms of reactivity and applications.
Pyridin-2-ylcarbamate: Lacks the phenyl group, which may reduce its stability and biological activity.
Phenyl pyridin-3-ylcarbamate: Similar structure but with the pyridinyl group at a different position, potentially altering its reactivity and biological properties.
The uniqueness of this compound lies in its combined phenyl and pyridinyl functionalities, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
phenyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQIVMAVPVTKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
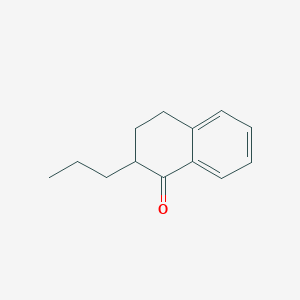
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
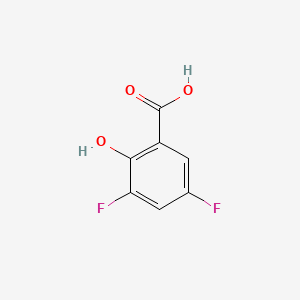
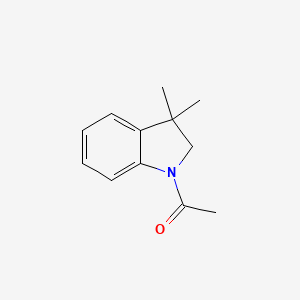
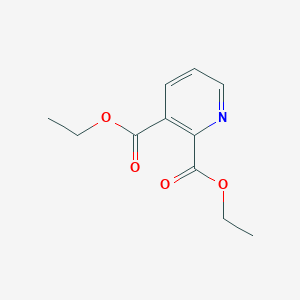
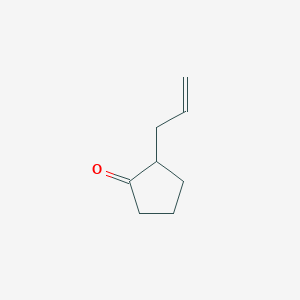
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
